1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone
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Overview
Description
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone typically involves multi-step organic reactions. One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . This is followed by cyclization reactions to form the desired pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
- (2-Methyl-6-phenylpyridin-3-yl)methanol
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-Methyl-6-phenylpyridine-3-carbohydrazide
Uniqueness
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-15-24(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-19(2)25(27-17-23)21-10-6-4-7-11-21/h4-14,16-17,24,26H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHREDZDIXWCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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